

An In-depth Technical Guide to 27-O-Demethylrapamycin

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Compound of Interest

Compound Name: 27-O-Demethylrapamycin

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Abstract

27-O-Demethylrapamycin is a macrolide compound and a structural analog of rapamycin (sirolimus). Like its parent compound, it is produced by the bacterium *Streptomyces hygroscopicus* and exhibits potent immunosuppressive properties. This technical guide provides a comprehensive overview of **27-O-Demethylrapamycin**, including its chemical properties, synthesis, mechanism of action, and biological activity. Detailed experimental protocols and data are presented to facilitate further research and development of this compound.

Introduction

Rapamycin and its analogs are a class of compounds that have garnered significant interest in the fields of immunology, oncology, and gerontology. Their primary mechanism of action involves the inhibition of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. **27-O-Demethylrapamycin** is a naturally occurring analog of rapamycin, and understanding its specific properties is crucial for the development of new therapeutic agents with potentially improved efficacy and safety profiles.

Chemical and Physical Properties

27-O-Demethylrapamycin is a large macrocyclic lactone with a complex chemical structure. The key difference from rapamycin is the absence of a methyl group at the 27-O position.

Property	Value	Reference
Molecular Formula	C ₅₀ H ₇₇ NO ₁₃	[1]
Molecular Weight	900.17 g/mol	[1]
CAS Number	141392-23-6	[2]
Synonyms	27-O-Desmethyl Sirolimus	[1]

Synthesis and Purification

27-O-Demethylrapamycin can be obtained through fermentation of a specific strain of *Streptomyces hygroscopicus* or through chemical demethylation of rapamycin.[3]

Fermentation

A new strain of *Streptomyces hygroscopicus* has been identified that produces **27-O-demethylrapamycin** as a fermentation product. The general protocol for fermentation and isolation would involve:

- Culture: Culturing the specific *Streptomyces hygroscopicus* strain in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration.
- Extraction: Extracting the fermentation broth with an organic solvent such as ethyl acetate or methanol.
- Purification: Purifying the crude extract using chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate **27-O-Demethylrapamycin**.

Chemical Synthesis

A method for the chemical synthesis of 27-O-demethyl sirolimus has been described in the patent literature. This process involves the selective demethylation of sirolimus.

Experimental Protocol: Chemical Demethylation of Sirolimus

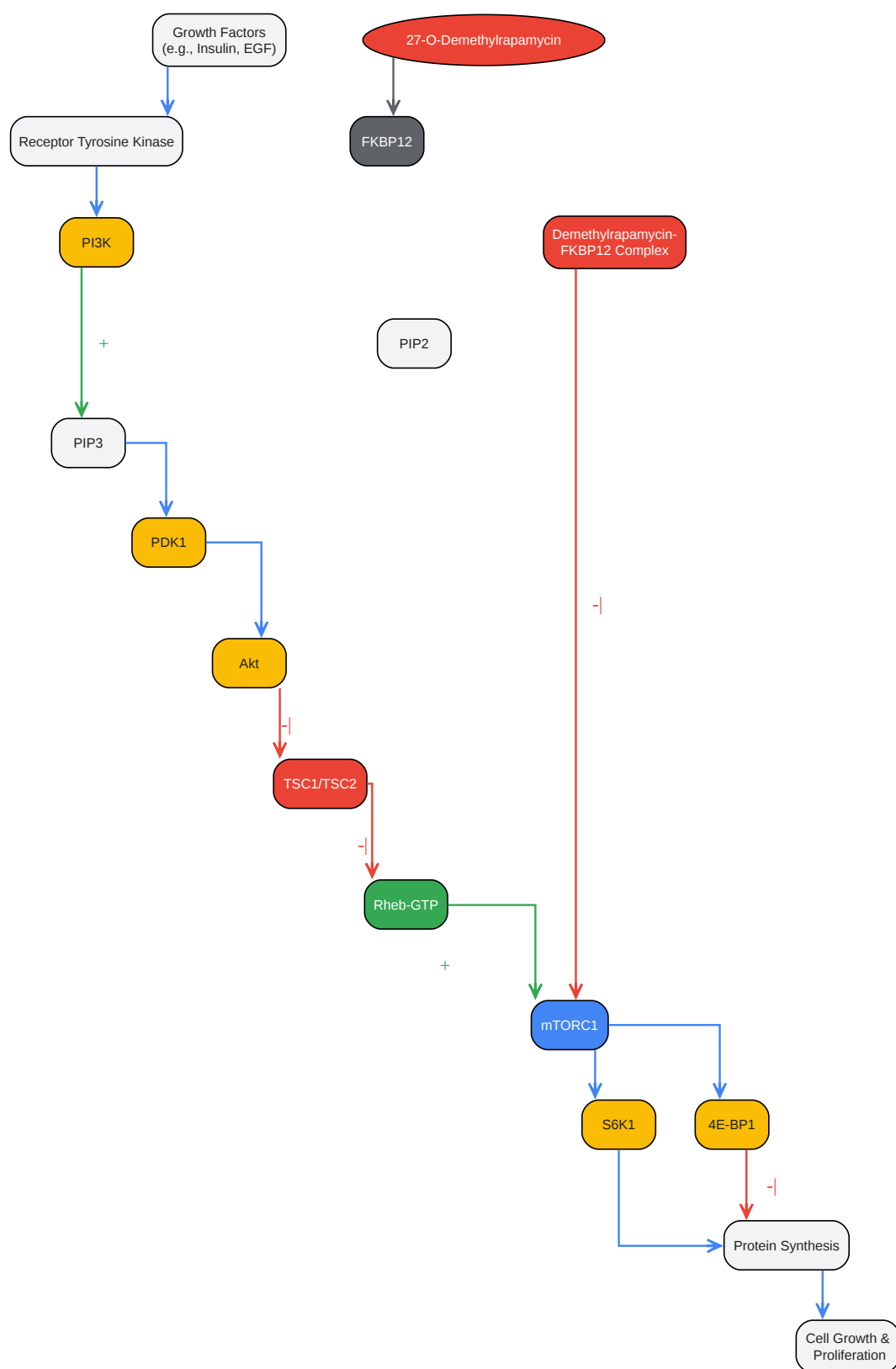
- Materials: Sirolimus, anhydrous methylene chloride, boron tribromide (BBr_3) solution in dichloromethane, saturated sodium bicarbonate solution, anhydrous sodium sulfate, HPLC system.
- Procedure:
 - Dissolve sirolimus in anhydrous methylene chloride and cool the solution to between -50°C and -40°C under a nitrogen atmosphere.
 - Slowly add a solution of BBr_3 in dichloromethane to the cooled sirolimus solution. The molar ratio of sirolimus to BBr_3 should be between 4:1 and 20:1.
 - Maintain the reaction at -50°C to -40°C for 4 to 10 hours.
 - Quench the reaction by adding a saturated sodium bicarbonate solution to decompose the excess BBr_3 .
 - Separate the organic layer, wash it, and dry it over anhydrous sodium sulfate.
 - Evaporate the solvent to obtain the crude product.
 - Purify the crude product by HPLC to obtain **27-O-Demethylrapamycin**.

Mechanism of Action

The mechanism of action of **27-O-Demethylrapamycin** is presumed to be identical to that of rapamycin, involving the inhibition of the mTOR signaling pathway.

- Binding to FKBP12: **27-O-Demethylrapamycin** first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).
- Inhibition of mTORC1: The **27-O-Demethylrapamycin**-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This binding allosterically inhibits the kinase activity of mTORC1.

- Downstream Effects: Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and arrests the cell cycle in the G1 phase.



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Caption: The mTOR signaling pathway and the inhibitory action of **27-O-Demethylrapamycin**.

Biological Activity

27-O-Demethylrapamycin has been identified as a potent immunosuppressive agent. While specific quantitative data for this analog is limited in publicly available literature, the activity of other demethylated rapamycin metabolites provides a strong indication of its potential.

Compound	Biological Activity	IC ₅₀	Reference
41-O-demethyl-rapamycin	Immunosuppressive	1 nmol/liter	
Hydroxylated rapamycin metabolite	Immunosuppressive	1.5 nmol/liter	
Rapamycin	Immunosuppressive	< 1 nmol/L	
Rapamycin	mTORC1 Inhibition (in MCF-7 cells)	6.7 nM	

In Vitro Immunosuppression Assay

The immunosuppressive activity of **27-O-Demethylrapamycin** can be evaluated using a lymphocyte proliferation assay.

Experimental Protocol: T-Cell Proliferation Assay

- **Cell Culture:** Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and culture them in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
- **Stimulation:** Stimulate T-cell proliferation using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.
- **Treatment:** Treat the stimulated cells with a range of concentrations of **27-O-Demethylrapamycin**.
- **Proliferation Measurement:** After a set incubation period (e.g., 72 hours), assess cell proliferation using methods such as [³H]-thymidine incorporation, CFSE dilution assay, or a colorimetric assay (e.g., MTT or WST-1).

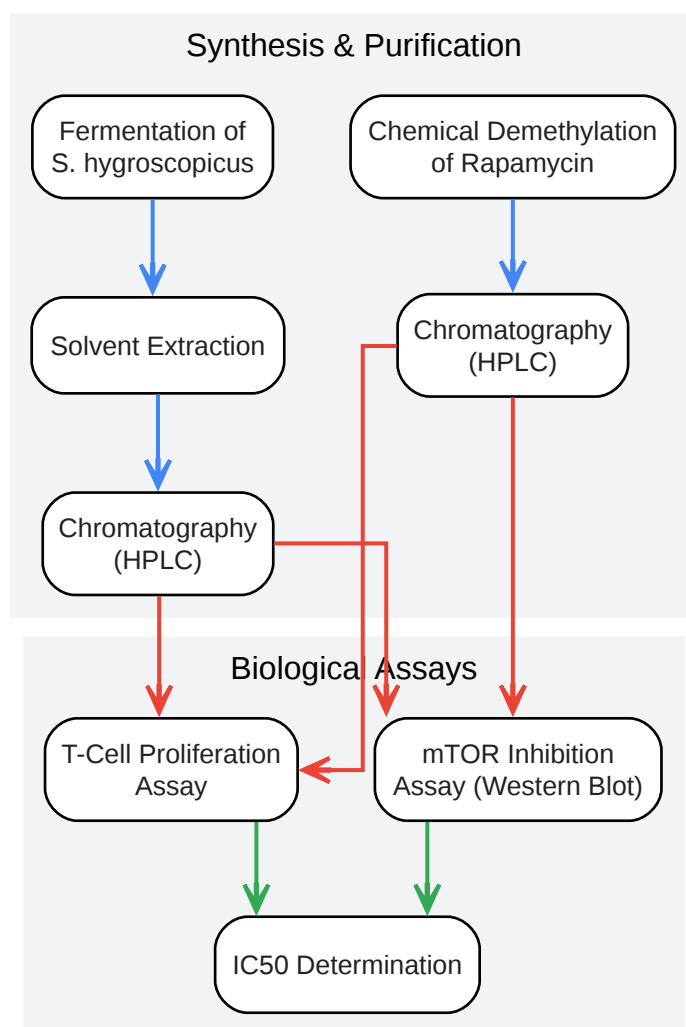
- **Data Analysis:** Calculate the IC_{50} value, which is the concentration of the compound that inhibits cell proliferation by 50%.

In Vitro mTOR Inhibition Assay

The direct inhibitory effect of **27-O-Demethylrapamycin** on mTOR can be quantified by measuring the phosphorylation of downstream targets.

Experimental Protocol: Western Blot for mTORC1 Activity

- **Cell Culture and Treatment:** Culture a suitable cell line (e.g., HEK293, MCF-7) and treat with various concentrations of **27-O-Demethylrapamycin** for a specified time.
- **Cell Lysis:** Lyse the cells to extract total protein.
- **Western Blotting:**
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies specific for phosphorylated S6K1 (p-S6K1) and phosphorylated 4E-BP1 (p-4E-BP1).
 - Use antibodies against total S6K1 and 4E-BP1 as loading controls.
 - Incubate with a suitable secondary antibody conjugated to horseradish peroxidase (HRP).
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- **Densitometry Analysis:** Quantify the band intensities to determine the concentration-dependent inhibition of S6K1 and 4E-BP1 phosphorylation and calculate the IC_{50} .



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Caption: Experimental workflow for the production and biological evaluation of **27-O-Demethylrapamycin**.

Conclusion

27-O-Demethylrapamycin is a promising immunosuppressive compound that warrants further investigation. Its structural similarity to rapamycin and the confirmed biological activity of other demethylated analogs suggest that it likely acts through the mTOR signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to synthesize, purify, and characterize the biological activity of **27-O-Demethylrapamycin**. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its therapeutic potential in various disease models. The availability of quantitative data on its

binding affinity to FKBP12 and its specific IC₅₀ for mTOR inhibition will be critical for advancing its development as a potential therapeutic agent.

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